molecular formula C13H8F3N3OS2 B3140571 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478030-81-8

6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No. B3140571
CAS RN: 478030-81-8
M. Wt: 343.4 g/mol
InChI Key: SFWBJHOLBQKBGB-UHFFFAOYSA-N
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Description

6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. In

Mechanism of Action

The exact mechanism of action of 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by interacting with various cellular targets. In cancer cells, it induces apoptosis by activating the caspase pathway. Inflammatory cells, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In fungi, it inhibits the growth of the fungal cell wall by interfering with the synthesis of glucan.
Biochemical and Physiological Effects:
6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. Inflammatory cells, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In fungi, it inhibits the growth of the fungal cell wall by interfering with the synthesis of glucan.

Advantages and Limitations for Lab Experiments

One advantage of using 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide in lab experiments is its potential applications in various fields of scientific research, including cancer, inflammation, and fungal infections. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide. One direction is to further explore its anticancer activity and investigate its potential use in combination with other chemotherapeutic agents. Another direction is to investigate its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, further research is needed to understand its mechanism of action and develop more efficient synthesis methods.

Scientific Research Applications

6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it was found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory activity and was found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its antifungal activity and was found to inhibit the growth of various fungi.

properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3OS2/c14-13(15,16)7-2-1-3-8(6-7)22-11-9(10(17)20)19-4-5-21-12(19)18-11/h1-6H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWBJHOLBQKBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 3
6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 4
6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 5
6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide

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